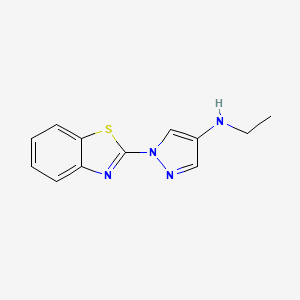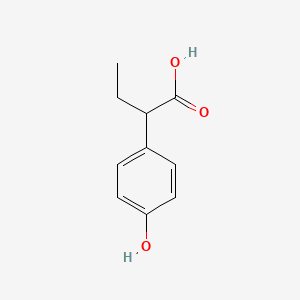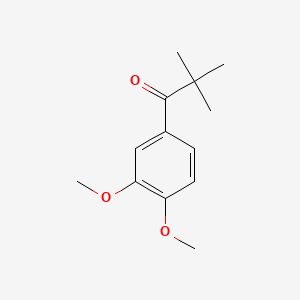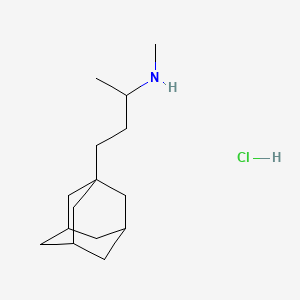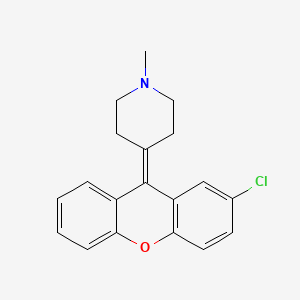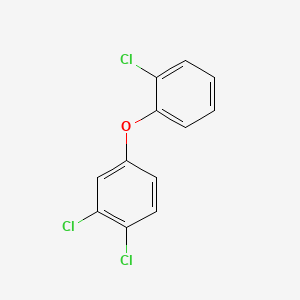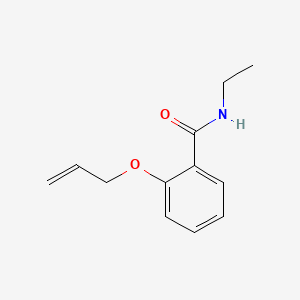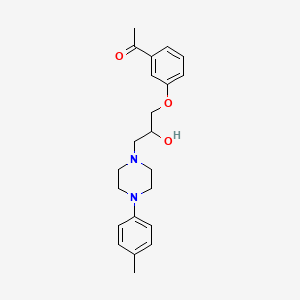
2-Methoxyquinolin-8-amine
Overview
Description
2-Methoxyquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a methoxy group at the second position and an amine group at the eighth position.
Mechanism of Action
Target of Action
2-Methoxyquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been reported to exhibit potent in vitro antimalarial activity . They are also known to have antileishmanial, antifungal, and antibacterial activities . Therefore, the primary targets of this compound are likely to be similar to those of other 8-quinolinamines, which include various parasites, fungi, and bacteria .
Mode of Action
It is known that 8-quinolinamines interact with their targets to inhibit their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its broad-spectrum anti-infective properties, it is likely that it affects multiple pathways within the target organisms . These could include pathways involved in DNA replication, protein synthesis, and energy production, among others .
Pharmacokinetics
It is known that 8-quinolinamines can be effectively delivered to their target organisms, suggesting that they have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of the target organisms, leading to their death . This includes various parasites, fungi, and bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the resistance mechanisms of the target organisms
Biochemical Analysis
Biochemical Properties
2-Methoxyquinolin-8-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biological activities, necessitating careful monitoring in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound influences metabolic flux and metabolite levels, leading to altered cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound is transported into cells via specific membrane transporters and binds to intracellular proteins, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it may be targeted to mitochondria, influencing cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction where 2-methoxyquinoline is treated with an amine source under specific conditions. For instance, the preparation method may involve ammoniating 2-methoxy-8-bromoquinoline in a solvent such as dimethylsulfoxide or N, N-dimethylformamide at elevated temperatures (60-120°C) in the presence of a catalyst like copper acetylacetonate .
Industrial Production Methods: Industrial production methods often employ greener and more efficient processes. Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts are explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. For example, oxidation can convert the amine group to a nitro group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction can convert nitro groups back to amines.
Substitution: This reaction involves the replacement of one functional group with another. For instance, halogenation can replace a hydrogen atom with a halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can regenerate the amine from nitro compounds .
Scientific Research Applications
2-Methoxyquinolin-8-amine has a wide range of applications in scientific research:
Biology: The compound exhibits significant biological activity, including antimalarial, antifungal, and antibacterial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Quinolinamine: Similar in structure but lacks the methoxy group at the second position.
2-Methylquinolin-8-amine: Similar but has a methyl group instead of a methoxy group at the second position.
2-Ethoxyquinolin-8-amine: Similar but has an ethoxy group at the second position.
Uniqueness: 2-Methoxyquinolin-8-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAWDWTNZXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331275 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134829-04-2 | |
| Record name | 2-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
